

(S)-Pyrrolidine-2-carboxamide Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-Pyrrolidine-2-carboxamide
hydrochloride

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An In-depth Review of a Versatile Proline Derivative in Drug Discovery and Asymmetric Synthesis

(S)-Pyrrolidine-2-carboxamide hydrochloride, a chiral pyrrolidine derivative, has emerged as a significant building block in medicinal chemistry and a valuable tool in asymmetric synthesis. Its rigid, five-membered ring structure, derived from the amino acid L-proline, provides a unique conformational scaffold that is leveraged in the design of enzyme inhibitors and as a catalyst in stereoselective reactions. This technical guide provides a detailed overview of its chemical properties, synthesis, spectroscopic data, and key applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

(S)-Pyrrolidine-2-carboxamide hydrochloride is a white to off-white solid, appreciated for its stability and utility as a synthetic intermediate.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **(S)-Pyrrolidine-2-carboxamide Hydrochloride**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₁ ClN ₂ O	[2]
Molecular Weight	150.61 g/mol	[2]
CAS Number	42429-27-6	[2]
Appearance	White to off-white solid	[1]
Purity	≥97%	[3]
Melting Point	95-97 °C (for L-Prolinamide)	
Solubility	Soluble in water	
Topological Polar Surface Area (TPSA)	55.1 Å ²	[2]
logP	-0.3545	[3]

Spectroscopic analysis is crucial for the characterization of **(S)-Pyrrolidine-2-carboxamide hydrochloride**. While publicly accessible, detailed spectra with peak assignments are limited, the expected spectral characteristics are summarized below based on the analysis of its parent compound, L-prolinamide, and general principles of NMR and IR spectroscopy.

Table 2: Spectroscopic Data for **(S)-Pyrrolidine-2-carboxamide Hydrochloride** (and its parent compound L-Prolinamide)

Spectroscopic Technique	Expected Peaks and Assignments
^1H NMR	Signals corresponding to the protons on the pyrrolidine ring and the amide group. The chiral center at C2 will lead to diastereotopic protons on the ring, resulting in complex splitting patterns.
^{13}C NMR	Peaks for the five carbons of the pyrrolidine ring and the carbonyl carbon of the amide group. The chemical shifts will be influenced by the nitrogen and the carbonyl group.
FT-IR	Characteristic absorption bands for N-H stretching of the amide and the secondary amine hydrochloride, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band).
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to the free base (L-prolinamide) and fragmentation patterns characteristic of pyrrolidine derivatives.

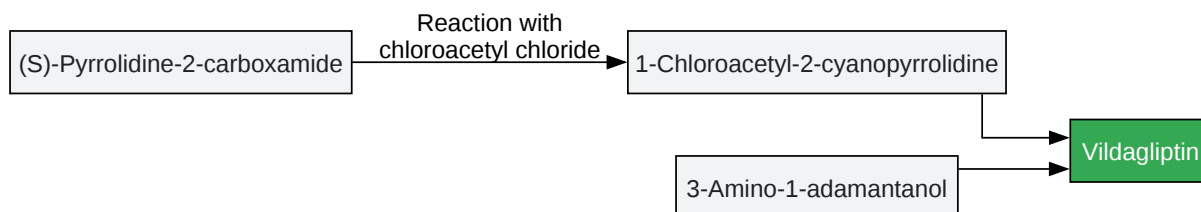
Synthesis of (S)-Pyrrolidine-2-carboxamide Hydrochloride

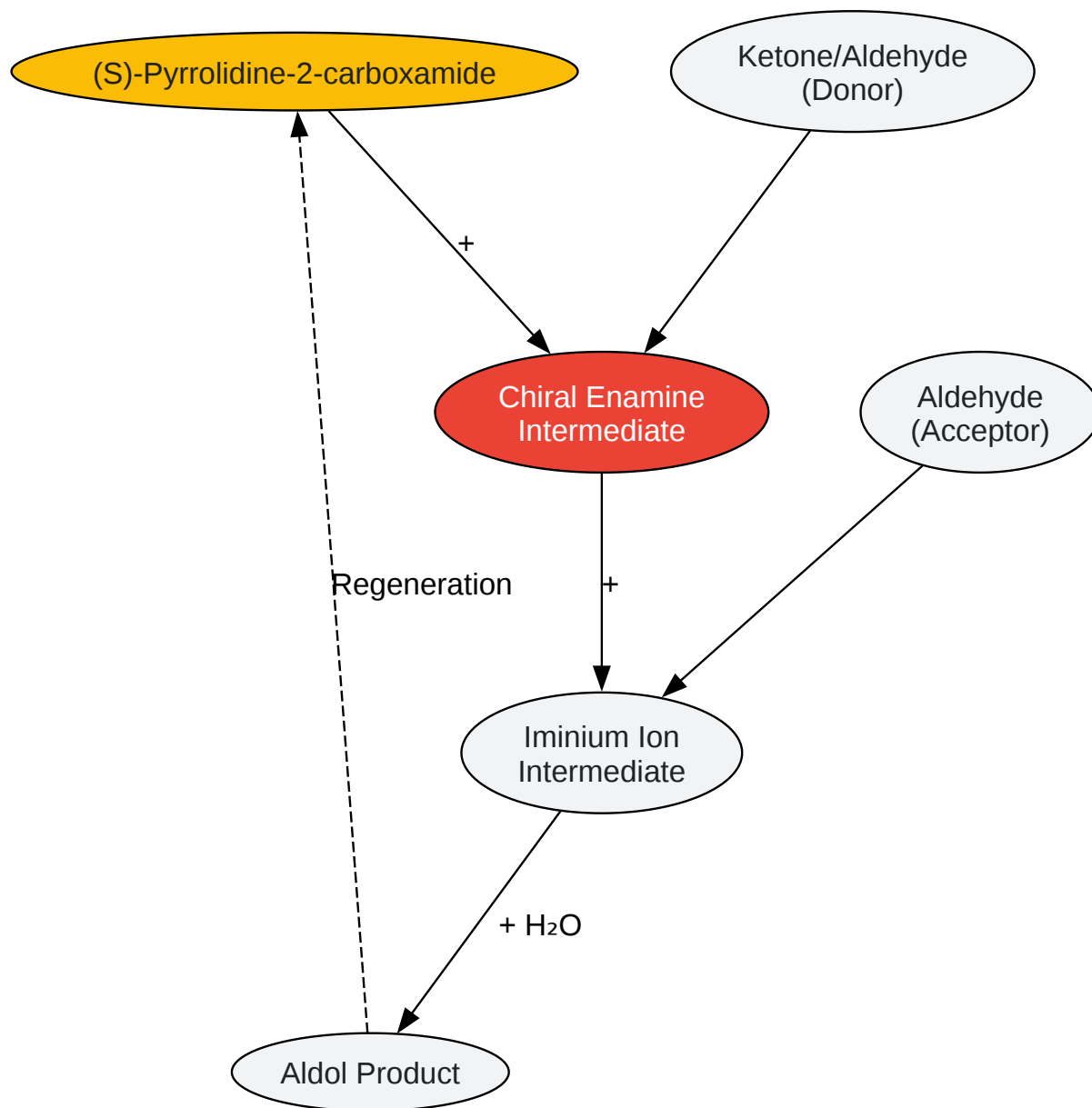
The synthesis of **(S)-Pyrrolidine-2-carboxamide hydrochloride** typically starts from the readily available and chiral amino acid, L-proline. Several synthetic routes have been reported for the preparation of L-prolinamide, which can then be converted to its hydrochloride salt. A common approach involves the activation of the carboxylic acid group of L-proline followed by amidation.

General Synthesis Workflow

A representative workflow for the synthesis of L-prolinamide, the free base of the target compound, is depicted below. This process generally involves protection of the amine group,

activation of the carboxyl group, reaction with ammonia, and subsequent deprotection. More direct methods are also available.





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